![molecular formula C15H22ClN3O2 B12113906 Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- CAS No. 86820-15-7](/img/structure/B12113906.png)
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C13H20ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a chloroacetyl group, and a diethylaminoethyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with diethylamine to form the final product. The reaction conditions typically involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild temperatures and the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amide or chloroacetyl groups.
科学的研究の応用
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The diethylaminoethyl side chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
類似化合物との比較
Similar Compounds
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(dimethylamino)ethyl]-
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(methylamino)ethyl]-
- Benzamide, 4-[(chloroacetyl)amino]-N-[2-(ethylamino)ethyl]-
Uniqueness
Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl side chain enhances its solubility and membrane permeability, making it more effective in biological applications compared to its analogs .
特性
CAS番号 |
86820-15-7 |
|---|---|
分子式 |
C15H22ClN3O2 |
分子量 |
311.81 g/mol |
IUPAC名 |
4-[(2-chloroacetyl)amino]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-19(4-2)10-9-17-15(21)12-5-7-13(8-6-12)18-14(20)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,18,20) |
InChIキー |
YLRVRNVXMJXROY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)

![4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
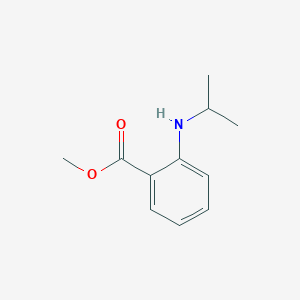
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)

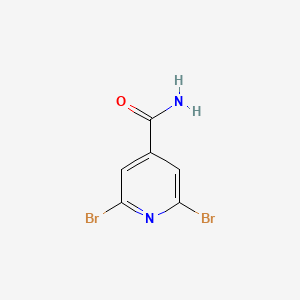
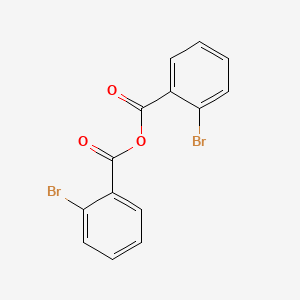
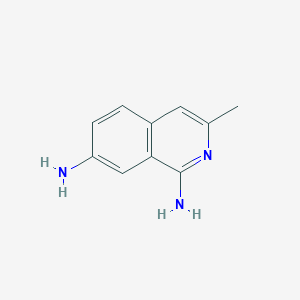
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
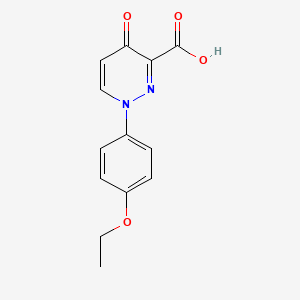
![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)

![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)
